molecular formula C9H9NO B8804621 1-(6-Vinylpyridin-3-YL)ethanone CAS No. 1259929-69-5

1-(6-Vinylpyridin-3-YL)ethanone

Cat. No.: B8804621
CAS No.: 1259929-69-5
M. Wt: 147.17 g/mol
InChI Key: PLIBXFMFBAMJME-UHFFFAOYSA-N
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Description

1-(6-Vinylpyridin-3-yl)ethanone is a pyridine-derived compound featuring an acetyl group at the 3-position and a vinyl substituent at the 6-position of the pyridine ring. Pyridine-based ethanones are pivotal in medicinal chemistry and material science due to their versatile reactivity and ability to act as intermediates in synthesizing pharmaceuticals, agrochemicals, and ligands for metal coordination .

Properties

CAS No.

1259929-69-5

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-(6-ethenylpyridin-3-yl)ethanone

InChI

InChI=1S/C9H9NO/c1-3-9-5-4-8(6-10-9)7(2)11/h3-6H,1H2,2H3

InChI Key

PLIBXFMFBAMJME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 1-(6-Vinylpyridin-3-yl)ethanone, highlighting substituent variations and their implications:

Compound Name Substituents (Pyridine Positions) Molecular Formula CAS No. Key Applications/Properties References
1-(6-Methylpyridin-3-yl)ethanone 6-Methyl, 3-acetyl C9H11NO 221615-75-4 Pharmaceutical intermediate
1-(6-Chloro-5-fluoropyridin-3-yl)ethanone 6-Cl, 5-F, 3-acetyl C8H6ClFNO 1256824-98-2 Agrochemical synthesis
1-(5,6-Dichloropyridin-3-yl)ethanone 5,6-Cl, 3-acetyl C7H5Cl2NO 120800-05-7 Pesticide precursor
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone 6-CF3, 3-acetyl C9H8F3NO 358780-14-0 High-value pharmaceutical intermediate
1-(2-Chloro-5-methylpyridin-3-yl)ethanone 2-Cl, 5-CH3, 3-acetyl C8H8ClNO 885223-64-3 Research chemical (toxicity: H302)

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : Halogens (Cl, F) and trifluoromethyl (CF3) groups enhance electrophilic reactivity, making these compounds suitable for nucleophilic substitution reactions. In contrast, methyl or vinyl groups (electron-donating) may stabilize the pyridine ring but reduce reactivity toward electrophiles .
  • Toxicity Profile: Compounds like 1-(2-Chloro-5-methylpyridin-3-yl)ethanone exhibit specific hazards (e.g., H302: harmful if swallowed), while others lack thorough toxicological data, underscoring the need for careful handling .

Physicochemical Properties

  • Solubility: Polar substituents (e.g., sulfonyl groups in 1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone) increase water solubility, whereas hydrophobic groups (e.g., CF3) enhance lipid solubility .
  • Stability: Chlorinated derivatives (e.g., 1-(5,6-Dichloropyridin-3-yl)ethanone) exhibit greater thermal stability due to strong C-Cl bonds, whereas vinyl-substituted compounds may polymerize under heat or UV exposure .

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